2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
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Description
The compound is a derivative of 1,2,4-triazole, a class of heterocyclic compounds . It contains a trifluoromethyl group, which is often found in pharmaceuticals . The compound also includes a pyridin-3-yl group and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a 1,2,4-triazole ring, a pyridin-3-yl group, a sulfanyl group, and a trifluoromethylphenyl group attached to an acetamide group .Chemical Reactions Analysis
The compound, being a derivative of 1,2,4-triazole, may exhibit significant antibacterial activity . The presence of the trifluoromethyl group could also influence its reactivity .Future Directions
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It’s known that imidazole derivatives interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it can be inferred that multiple pathways might be affected .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which could potentially influence their absorption and distribution .
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular levels .
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N6OS/c17-16(18,19)11-5-1-2-6-12(11)22-13(26)9-27-15-24-23-14(25(15)20)10-4-3-7-21-8-10/h1-8H,9,20H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYBVFGQHXVCJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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